1-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)methanamine
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Overview
Description
1-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)methanamine is an organic compound that features a thiophene ring substituted with a methyl group at the 5-position and a pyridine ring attached via a methanamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)methanamine typically involves the following steps:
Formation of the Thiophene Intermediate: The thiophene ring is synthesized with a methyl group at the 5-position. This can be achieved through various methods, such as the reaction of 2-methylthiophene with appropriate reagents.
Attachment of the Pyridine Ring: The pyridine ring is introduced by reacting the thiophene intermediate with a pyridine derivative. This step often involves the use of a base to facilitate the nucleophilic substitution reaction.
Formation of the Methanamine Linkage:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: It is used in the development of organic semiconductors and conductive polymers.
Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 1-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-methylthiophen-2-yl)-2-(pyridin-2-yl)ethan-1-amine
- [(5-methylthiophen-2-yl)methyl][1-(pyridin-2-yl)ethyl]amine
Uniqueness
1-(5-methylthiophen-2-yl)-N-(pyridin-2-ylmethyl)methanamine is unique due to its specific substitution pattern and the presence of both thiophene and pyridine rings. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-2-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-10-5-6-12(15-10)9-13-8-11-4-2-3-7-14-11/h2-7,13H,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEAQJYXVNBGDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCC2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405971 |
Source
|
Record name | STK284102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892570-76-2 |
Source
|
Record name | STK284102 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60405971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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